N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine
Overview
Description
N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and an amine group attached to a 2,4-dimethylphenyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between benzaldehyde and urea in the presence of a base such as sodium ethoxide.
Substitution Reactions: The phenyl groups are introduced at positions 2 and 6 of the pyrimidine ring through a Suzuki-Miyaura coupling reaction. This reaction involves the use of phenylboronic acid and a palladium catalyst under basic conditions.
Amination: The final step involves the introduction of the 2,4-dimethylphenylamine group at position 4 of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using 2,4-dimethylaniline and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmission and exhibiting potential neuroprotective effects.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
N-(2,4-dimethylphenyl)-N’-methylformamidine: Similar in structure but differs in the substitution pattern and functional groups.
2,4-dimethylphenylformamide: Shares the 2,4-dimethylphenyl group but lacks the pyrimidine ring.
Amitraz: A related compound used as an insecticide, with a different mechanism of action and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and pyrimidine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,6-diphenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-17-13-14-21(18(2)15-17)25-23-16-22(19-9-5-3-6-10-19)26-24(27-23)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTVOYVMWTVTPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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